molecular formula C10H15N3 B2724196 2-(3-Methylpiperidin-1-yl)pyrimidine CAS No. 1874972-51-6

2-(3-Methylpiperidin-1-yl)pyrimidine

Cat. No.: B2724196
CAS No.: 1874972-51-6
M. Wt: 177.251
InChI Key: GBQZRJNBNSJJLT-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring. The presence of these two rings makes it an interesting molecule for various chemical and biological applications. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while the piperidine ring is a six-membered ring containing one nitrogen atom. The methyl group attached to the piperidine ring at position 3 further modifies the compound’s properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with a pyrimidine derivative. For example, 3-methylpiperidine can be reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpiperidin-1-yl)quinoline
  • 2-(3-Methylpiperidin-1-yl)benzimidazole
  • 2-(3-Methylpiperidin-1-yl)thiazole

Uniqueness

2-(3-Methylpiperidin-1-yl)pyrimidine is unique due to the combination of the pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperidine ring further differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-4-2-7-13(8-9)10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQZRJNBNSJJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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